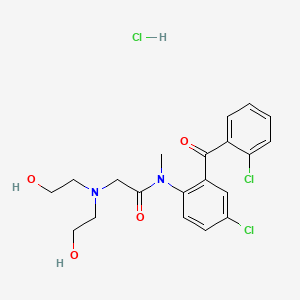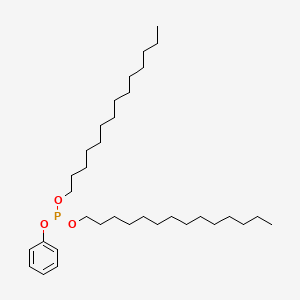
Phenyl ditetradecyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl ditetradecyl phosphite is an organophosphorus compound with the chemical formula C28H57O3P. It is characterized by the presence of a phenyl group and two tetradecyl chains attached to a phosphite group. This compound is known for its applications in various fields, including polymer stabilization and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl ditetradecyl phosphite can be synthesized through the reaction of phenol with tetradecyl alcohol in the presence of phosphorus trichloride. The reaction typically involves the following steps:
Esterification: Phenol reacts with phosphorus trichloride to form phenyl phosphorodichloridite.
Alcohol Addition: Tetradecyl alcohol is then added to the reaction mixture, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Phenyl ditetradecyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acids.
Substitution: It can participate in substitution reactions where the phenyl or tetradecyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: The major product is typically a phosphate ester.
Hydrolysis: The major products are phosphonic acids and alcohols.
Substitution: The products vary based on the nucleophile used but can include substituted phosphites or phosphonates.
Scientific Research Applications
Phenyl ditetradecyl phosphite has several applications in scientific research:
Polymer Stabilization: It is used as an antioxidant in polymers to prevent degradation during processing and long-term use.
Organic Synthesis: It serves as an intermediate in the synthesis of various organophosphorus compounds.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and antiviral properties.
Industrial Applications: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phenyl ditetradecyl phosphite primarily involves its antioxidant properties. It functions by decomposing hydroperoxides, which are harmful intermediates formed during the oxidation of polymers. The phenyl and tetradecyl groups enhance its stability and effectiveness as an antioxidant. The compound can also act as a radical scavenger, terminating radical chain reactions that lead to polymer degradation.
Comparison with Similar Compounds
Triphenyl Phosphite: Similar in structure but with three phenyl groups instead of tetradecyl chains.
Phenyl Diphenyl Phosphite: Contains two phenyl groups and one alkyl chain.
Phenyl Diethyl Phosphite: Contains two ethyl groups and one phenyl group.
Uniqueness: Phenyl ditetradecyl phosphite is unique due to its long alkyl chains, which provide enhanced hydrophobicity and stability. This makes it particularly effective in applications requiring long-term stability and resistance to oxidation.
Properties
CAS No. |
59972-95-1 |
|---|---|
Molecular Formula |
C34H63O3P |
Molecular Weight |
550.8 g/mol |
IUPAC Name |
phenyl ditetradecyl phosphite |
InChI |
InChI=1S/C34H63O3P/c1-3-5-7-9-11-13-15-17-19-21-23-28-32-35-38(37-34-30-26-25-27-31-34)36-33-29-24-22-20-18-16-14-12-10-8-6-4-2/h25-27,30-31H,3-24,28-29,32-33H2,1-2H3 |
InChI Key |
TVCOTRALWFHIOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)
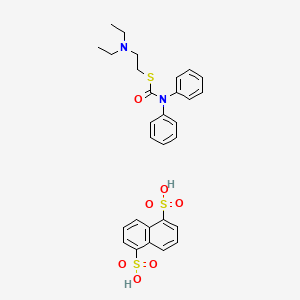
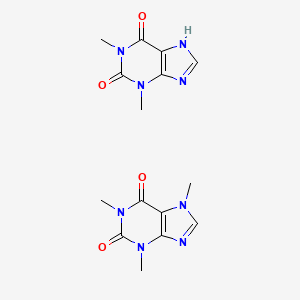

![3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13757193.png)
![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
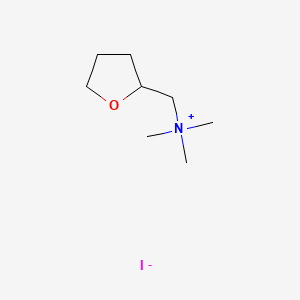
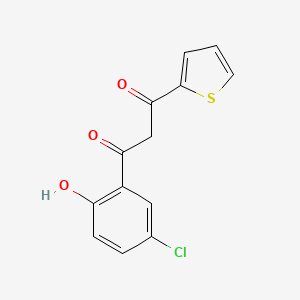
![7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine](/img/structure/B13757219.png)

![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
